BMS-599626
概要
説明
科学的研究の応用
AC480 has a wide range of scientific research applications, particularly in the field of cancer research. It significantly enhances the radiosensitivity of head and neck squamous cell carcinoma cells by promoting cycle redistribution and inhibiting DNA repair . The compound is also used in studies investigating the effect of small molecule pan-human epidermal growth factor receptor tyrosine kinase inhibitors on in vitro radiosensitivity and in vivo radioresponse of human head and neck squamous cell carcinoma cell lines . Additionally, AC480 is used in research focusing on the inhibition of tumor cell proliferation and the enhancement of tumor response to radiotherapy .
作用機序
AC480は、ヒト上皮成長因子受容体1とヒト上皮成長因子受容体2の活性を阻害することによってその効果を発揮します。 分子レベルでは、この化合物は、リン酸化上皮成長因子受容体、リン酸化ヒト上皮成長因子受容体2、サイクリンDおよびE、リン酸化網膜芽腫タンパク質、リン酸化タンパク質キナーゼB、リン酸化ミトゲン活性化タンパク質キナーゼ、リン酸化サイクリン依存性キナーゼ1および2、サイクリン依存性キナーゼ6、およびKu70タンパク質の発現を阻害します . この薬剤は、細胞をG1期に蓄積させ、細胞成長を阻害し、放射線感受性を高め、放射線照射後24時間までγ-H2AXフォーカスの存在を延長します .
類似の化合物との比較
AC480は、セツキシマブなど、他の類似の化合物と比較されています。セツキシマブは、上皮成長因子受容体を特異的に標的とするヒト-マウスキメラモノクローナル抗体です . セツキシマブは、in vitroおよびin vivoの両方で頭頸部扁平上皮癌の放射線感受性を大幅に向上させる一方で、AC480は、より簡単に合成および改変して、効力を向上させ、毒性を低下させることができる小分子阻害剤であるという利点があります . ラパチニブやエルロチニブなど、他の類似の化合物もヒト上皮成長因子受容体1とヒト上皮成長因子受容体2を標的としていますが、その効力と特異性においては異なります .
生化学分析
Biochemical Properties
BMS-599626 plays a crucial role in biochemical reactions by inhibiting the activity of HER1 and HER2 kinases. It interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling processes that are essential for the proliferation and survival of tumor cells. This compound is highly selective for HER1 and HER2, with IC50 values of 20 and 30 nM, respectively .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of tumor cell lines that express HER1 and HER2 receptors, with IC50 values ranging from 0.24 to 1 μM . This compound also affects cell signaling pathways by inhibiting receptor autophosphorylation and downstream signaling, leading to reduced cell growth and increased apoptosis . Additionally, this compound enhances the radiosensitivity of certain tumor cell types by inducing cell cycle redistribution and inhibiting DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of HER1 and HER2 kinases, thereby inhibiting their autophosphorylation and activation . This inhibition disrupts the formation of HER1/HER2 heterodimers and prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This compound also downregulates the expression of various proteins involved in cell cycle regulation, such as cyclins D and E, and CDKs 1, 2, and 6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in inhibiting HER1 and HER2 signaling over extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on tumor cell proliferation and signaling pathways, with no significant degradation observed . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that the compound exhibits dose-dependent antitumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic effects, such as elevated hepatic transaminases and QTc interval prolongation . The maximum tolerated dose in animal models has been determined to be 600 mg/day .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell proliferation and survival. It interacts with enzymes such as HER1 and HER2, inhibiting their kinase activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell growth and increased apoptosis . Additionally, this compound may influence other metabolic pathways by modulating the activity of various kinases and signaling proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to HER1 and HER2 receptors on the cell surface, preventing their internalization and subsequent signaling . The compound’s distribution within tissues is influenced by its binding affinity to these receptors and its ability to penetrate cell membranes . This compound may also interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to HER1 and HER2 receptors . This localization is crucial for its inhibitory effects on receptor signaling and downstream pathways . This compound may also be localized to other cellular compartments, such as the cytoplasm and nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .
準備方法
AC480の合成には、コア構造の調製から始まり、その後さまざまな官能基が導入される、いくつかのステップが含まれます。ヒト上皮成長因子受容体1、ヒト上皮成長因子受容体2、およびヒト上皮成長因子受容体4の完全な細胞質配列は、Sf9昆虫細胞で組み換えタンパク質として発現されます。 ヒト上皮成長因子受容体1およびヒト上皮成長因子受容体4は、グルタチオン-S-トランスフェラーゼとの融合タンパク質として発現され、グルタチオン-S-セファロースによるアフィニティークロマトグラフィーで精製されます . ヒト上皮成長因子受容体2はpBlueBac4ベクターにサブクローンされ、翻訳開始のために内部メチオニンコドンを使用する、タグのないタンパク質として発現されます . 切断されたヒト上皮成長因子受容体2タンパク質は、0.1モル塩化ナトリウムを含むバッファーで平衡化したDEAE-セファロースカラムによるクロマトグラフィーによって分離され、組み換えタンパク質は0.3モル塩化ナトリウムを含むバッファーで溶出されます .
化学反応の分析
AC480は、関連する受容体であるヒト上皮成長因子受容体4の阻害など、さまざまな化学反応を起こしますが、半数抑制濃度は190ナノモルと、効力は低下しています . AC480は、ヒト上皮成長因子受容体1に対してはATP競合的阻害剤、ヒト上皮成長因子受容体2に対してはATP非競合的阻害剤として同定されており、阻害定数はそれぞれ2ナノモルと5ナノモルです . この化合物は、ヒト上皮成長因子受容体1および/またはヒト上皮成長因子受容体2を高レベルに発現する腫瘍細胞の増殖を阻害します。これには、Sal2、BT474、N87、KPL-4、HCC202、HCC1954、HCC1419、AU565、ZR-75-30、MDA-MB-175、GEO、およびPC9細胞が含まれます .
科学研究への応用
AC480は、特にがん研究において、幅広い科学研究への応用があります。 AC480は、細胞周期の再分配を促進し、DNA修復を阻害することにより、頭頸部扁平上皮癌細胞の放射線感受性を大幅に向上させます . この化合物は、小分子パン-ヒト上皮成長因子受容体チロシンキナーゼ阻害剤が、ヒト頭頸部扁平上皮癌細胞株のin vitro放射線感受性およびin vivo放射線応答に及ぼす影響を調査する研究にも使用されています . さらに、AC480は、腫瘍細胞増殖の阻害と、放射線療法に対する腫瘍応答の増強に焦点を当てた研究に使用されています .
類似化合物との比較
AC480 is compared with other similar compounds, such as cetuximab, a human mouse chimeric monoclonal antibody that specifically targets epidermal growth factor receptor . While cetuximab significantly increases radiosensitivity in head and neck squamous cell carcinoma in vitro and in vivo, AC480 offers the advantage of being a small molecule inhibitor, which can be more easily synthesized and modified for improved efficacy and reduced toxicity . Other similar compounds include lapatinib and erlotinib, which also target human epidermal growth factor receptor 1 and human epidermal growth factor receptor 2, but differ in their potency and specificity .
特性
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJZZYWHBDHDQX-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221714 | |
Record name | BMS-599626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714971-09-2 | |
Record name | BMS-599626 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714971092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-599626 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12318 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-599626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-599626 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252724U5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。